2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
Reagents: Isopropylamine and suitable coupling agents.
Conditions: The reaction is usually performed at elevated temperatures to ensure complete substitution.
Preparation Methods
The synthesis of 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the naphthalen-2-yloxy methyl furan intermediate, which is then subjected to further reactions to introduce the oxazole and isopropylamino groups.
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Synthesis of Naphthalen-2-yloxy Methyl Furan
Reagents: Naphthol, methyl furan, and appropriate catalysts.
Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
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Formation of the Oxazole Ring
Reagents: The intermediate from the previous step, along with reagents such as amino acids or nitriles.
Conditions: This step often requires heating and the use of dehydrating agents to facilitate ring closure.
Chemical Reactions Analysis
2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound, which may include carboxylic acids or ketones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Often performed in anhydrous solvents to prevent side reactions.
Products: Reduced forms of the compound, such as alcohols or amines.
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Substitution
Reagents: Various nucleophiles or electrophiles, depending on the desired substitution.
Conditions: Can be carried out under a range of conditions, from room temperature to elevated temperatures.
Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Used in studies to understand its interaction with biological macromolecules.
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Medicine
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Potential use in the development of new materials with specific properties.
- Investigated for its role in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
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Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Similar in having a naphthalen-2-yl moiety.
- Differ in the presence of a triazole ring instead of an oxazole ring.
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5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylic acid
- Shares the naphthalen-2-yloxy methyl furan structure.
- Lacks the oxazole and isopropylamino groups.
Properties
Molecular Formula |
C22H19N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N3O3/c1-14(2)24-21-19(12-23)25-22(28-21)20-10-9-18(27-20)13-26-17-8-7-15-5-3-4-6-16(15)11-17/h3-11,14,24H,13H2,1-2H3 |
InChI Key |
HEMUSZNBMKXQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=C(O1)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3)C#N |
Origin of Product |
United States |
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